Cas no 227180-19-0 (N-(6-Methoxypyridin-3-yl)pivalamide)

N-(6-Methoxypyridin-3-yl)pivalamide is a specialized organic compound featuring a pivalamide moiety linked to a methoxypyridine scaffold. This structure imparts unique reactivity and stability, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The methoxy and pyridine groups enhance its solubility and electronic properties, facilitating further functionalization. Its robust tert-butylamide group contributes to steric hindrance, improving selectivity in coupling reactions. The compound is particularly useful in the development of bioactive molecules, offering consistent purity and reliable performance in synthetic applications. Proper handling under controlled conditions is recommended due to its sensitivity to moisture and strong acids or bases.
N-(6-Methoxypyridin-3-yl)pivalamide structure
227180-19-0 structure
Product Name:N-(6-Methoxypyridin-3-yl)pivalamide
CAS No:227180-19-0
MF:C11H16N2O2
MW:208.256942749023
CID:2137014
PubChem ID:5323848
Update Time:2025-10-08

N-(6-Methoxypyridin-3-yl)pivalamide Chemical and Physical Properties

Names and Identifiers

    • N-(6-methoxy-3-pyridinyl)-2,2-dimethylPropanamide
    • N-(6-methoxypyridin-3-yl)pivalamide
    • N-(6-methoxypyridin-3-yl)-2,2-dimethylpropanamide
    • ZCAJSPFZEIWRSF-UHFFFAOYSA-N
    • N-(6-methoxypyridin-3-yl)-2,2-dimethylpropionamide
    • Propanamide, N-(6-methoxy-3-pyridinyl)-2,2-dimethyl-
    • N-(6-Methoxy-pyridin-3-yl)-2,2-dimethyl-propionamide
    • N-(6-Methoxypyridin-3-yl)pivalamide
    • Inchi: 1S/C11H16N2O2/c1-11(2,3)10(14)13-8-5-6-9(15-4)12-7-8/h5-7H,1-4H3,(H,13,14)
    • InChI Key: ZCAJSPFZEIWRSF-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(C)C)NC1C=NC(=CC=1)OC

Computed Properties

  • Exact Mass: 208.121177757g/mol
  • Monoisotopic Mass: 208.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.2
  • XLogP3: 1.7

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